molecular formula C22H23NO5 B2960920 (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 859664-50-9

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2960920
CAS No.: 859664-50-9
M. Wt: 381.428
InChI Key: QGBIMGAPWAPGLR-UNOMPAQXSA-N
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Description

This compound is a benzofuran-3(2H)-one derivative characterized by a (Z)-configured benzylidene group at position 2, substituted with 2,3-dimethoxy groups. The core structure features a 6-hydroxy substituent and a pyrrolidin-1-ylmethyl group at position 6. Such structural features are critical for pharmacological activity, particularly in targeting enzymes or receptors sensitive to hydrophobic and polar interactions .

Properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-18-7-5-6-14(21(18)27-2)12-19-20(25)15-8-9-17(24)16(22(15)28-19)13-23-10-3-4-11-23/h5-9,12,24H,3-4,10-11,13H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBIMGAPWAPGLR-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₁O₃
  • Molecular Weight : 295.35 g/mol

The presence of the benzofuran moiety is significant as it is known to contribute to various biological activities. The compound features a pyrrolidine ring, which may enhance its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit substantial anti-inflammatory effects. For instance, compounds similar to the target compound have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 significantly. One study reported that a related benzofuran derivative reduced TNF levels by 93.8% and IL-1 by 98% in vitro .

2. Cytotoxicity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways. Specific IC50 values are yet to be established but are critical for understanding its efficacy compared to standard chemotherapeutic agents.

3. Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. The target compound's structure suggests potential activity against bacterial and fungal pathogens. A related study demonstrated that benzofuran derivatives exhibited significant antifungal activity against common strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced TNF-α and IL-1 levels by over 90%
CytotoxicityInduces apoptosis in cancer cell linesOngoing studies
AntimicrobialSignificant activity against bacterial and fungal strains

Case Study: Cytotoxic Assessment

In a recent study, a series of benzofuran derivatives were synthesized and tested for their cytotoxic effects on A549 lung cancer cells. The results indicated that certain modifications to the benzofuran core significantly enhanced cytotoxicity, with some derivatives showing IC50 values lower than conventional drugs like doxorubicin . This emphasizes the importance of structural optimization in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzofuran-3(2H)-one derivatives and related heterocycles, focusing on substituent effects and physicochemical properties.

Core Structure and Substituent Analysis

Compound Name Benzylidene Substituent Position 7 Substituent Key Features Reference
(Z)-2-(2,3-Dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one (Target) 2,3-Dimethoxy Pyrrolidin-1-ylmethyl Electron-donating dimethoxy groups; pyrrolidine enhances solubility.
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2-Fluoro Dimethylaminomethyl Fluorine (electron-withdrawing) increases electronegativity; methyl at C4.
(Z)-6-Hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-(3-methylbenzylidene)benzofuran-3-one 3-Methyl 4-(2-Hydroxyethyl)piperazinyl Piperazine with hydroxyethyl improves hydrophilicity; methyl at benzylidene.
(2Z)-2-(4-Cyanobenzylidene)thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 4-Cyano Thiazolo-pyrimidine core; cyano group enhances polarity and reactivity.

Physicochemical and Electronic Properties

  • Benzylidene Substituents: The target compound’s 2,3-dimethoxy groups are electron-donating, stabilizing the benzylidene moiety via resonance and inductive effects. This contrasts with the electron-withdrawing fluoro group in and the neutral methyl group in , which alter charge distribution and binding affinity.
  • Position 7 Substituents: Pyrrolidin-1-ylmethyl (target) offers moderate basicity and a compact five-membered ring, balancing solubility and steric effects. Dimethylaminomethyl () is less bulky but may reduce hydrogen-bonding capacity compared to pyrrolidine. The 4-(2-hydroxyethyl)piperazinyl group () increases hydrophilicity due to the hydroxyethyl side chain, favoring aqueous solubility.
  • Thiazolo-pyrimidine derivatives (e.g., 11a, 11b ) exhibit distinct core structures but share benzylidene motifs, highlighting the role of heterocyclic systems in modulating reactivity.

Research Implications and Gaps

While structural comparisons provide insights into substituent effects, direct pharmacological data for the target compound are absent in the provided evidence. Future studies should:

Evaluate binding affinity against biological targets (e.g., kinases, GPCRs).

Compare metabolic stability of pyrrolidine vs. piperazine substituents.

Assess the impact of 2,3-dimethoxy vs. halogenated benzylidenes on cytotoxicity.

Q & A

Q. What synthetic strategies are effective for constructing the benzofuran-3(2H)-one core in this compound?

The benzofuran-3(2H)-one core is typically synthesized via condensation reactions between substituted benzaldehydes and benzofuranone precursors. For example:

  • Claisen-Schmidt condensation : Reacting 2,3-dimethoxybenzaldehyde with a benzofuran-3(2H)-one derivative in the presence of sodium acetate and acetic anhydride under reflux conditions .
  • Clay catalysis under microwave irradiation : Clay catalysts (e.g., montmorillonite K10) in solvent-free conditions enhance reaction efficiency and stereoselectivity, favoring Z-isomer formation .
  • Substituent introduction : The pyrrolidin-1-ylmethyl group at position 7 can be introduced via Mannich reactions using pyrrolidine, formaldehyde, and the benzofuranone precursor under controlled pH and temperature .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the Z-configuration of the benzylidene group (observe coupling constants and NOESY correlations between the benzylidene proton and adjacent groups) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) functional groups .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns consistent with the proposed structure .

Q. What structural features influence the biological activity of benzylidene-benzofuranone derivatives?

  • Benzylidene substituents : Electron-donating groups (e.g., methoxy) enhance stability and binding affinity to biological targets .
  • Hydroxyl group position : The 6-hydroxy group may participate in hydrogen bonding with enzymes or receptors .
  • Heterocyclic moieties : The pyrrolidin-1-ylmethyl group can improve solubility and modulate pharmacokinetic properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for Z-isomers of benzylidene-substituted benzofuranones?

  • NOESY/ROESY experiments : Detect spatial proximity between the benzylidene proton and aromatic protons to confirm Z-configuration .
  • Variable-temperature NMR : Resolve dynamic effects causing signal broadening in crowded spectral regions .
  • Comparative analysis : Cross-reference coupling constants (e.g., J ~12–14 Hz for transoid E-isomers vs. ~8–10 Hz for Z-isomers) with literature data .

Q. What strategies optimize regioselective introduction of the pyrrolidin-1-ylmethyl group at position 7?

  • Directed ortho-metalation : Use protecting groups (e.g., benzyloxy) to direct alkylation to the desired position .
  • Microwave-assisted synthesis : Enhances reaction kinetics and selectivity for the 7-position .
  • pH control : Mildly acidic conditions (pH 5–6) favor nucleophilic attack at the less sterically hindered site .

Q. How can computational chemistry predict the pharmacological profile of this compound?

  • Molecular docking : Simulate interactions with targets like COX-2 or antioxidant enzymes (e.g., NADPH oxidase) to identify binding modes .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity and stability .
  • QSAR models : Correlate substituent effects (e.g., methoxy, pyrrolidine) with bioactivity data to guide structural optimization .

Q. How to address conflicting antioxidant activity data across assay models?

  • Multi-assay validation : Test in DPPH, ORAC, and FRAP assays to account for radical-specific reactivity .
  • Solvent effects : Use polar aprotic solvents (e.g., DMSO) to minimize aggregation and improve compound solubility .
  • Pro-oxidant screening : Evaluate concentration-dependent redox behavior to rule out artifactual results .

Q. What methodologies enable stereochemical analysis of the benzylidene moiety?

  • X-ray crystallography : Provides definitive proof of Z-configuration via crystal structure determination .
  • Circular Dichroism (CD) : Detects Cotton effects in chiral derivatives to infer stereochemistry .
  • Chiral shift reagents : Use europium complexes in NMR to differentiate enantiomers in asymmetric syntheses .

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